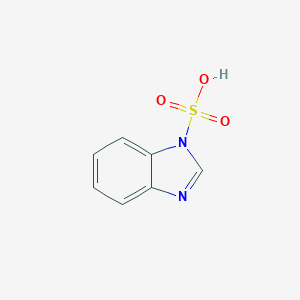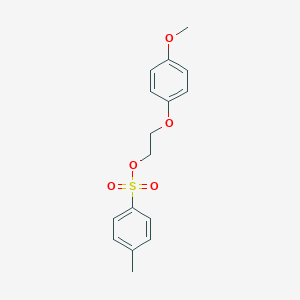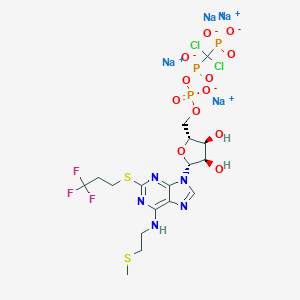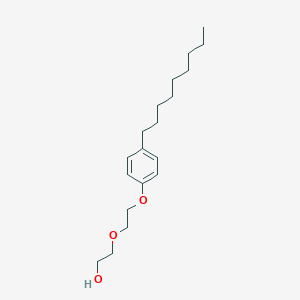
Perfluoro(pentadecaoxypropylene)oxyethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro(pentadecaoxypropylene)oxyethylene, also known as PFPE, is a synthetic fluorinated polymer that is widely used in scientific research. PFPE is a highly stable and biocompatible material that has a wide range of applications in various fields, including biomedicine, electronics, and aerospace.
Wirkmechanismus
The mechanism of action of Perfluoro(pentadecaoxypropylene)oxyethylene is not fully understood. However, it is believed that Perfluoro(pentadecaoxypropylene)oxyethylene interacts with biological membranes, such as cell membranes, and alters their properties, such as fluidity and permeability. Perfluoro(pentadecaoxypropylene)oxyethylene can also interact with proteins and enzymes and alter their activity and conformation.
Biochemical and Physiological Effects:
Perfluoro(pentadecaoxypropylene)oxyethylene has been shown to have minimal toxicity and immunogenicity in various in vitro and in vivo studies. Perfluoro(pentadecaoxypropylene)oxyethylene can be eliminated from the body through the liver and kidneys. Perfluoro(pentadecaoxypropylene)oxyethylene has also been shown to have anti-inflammatory and antioxidant properties in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Perfluoro(pentadecaoxypropylene)oxyethylene has several advantages for lab experiments, including high stability, biocompatibility, and ease of functionalization. Perfluoro(pentadecaoxypropylene)oxyethylene can also be easily synthesized in large quantities. However, Perfluoro(pentadecaoxypropylene)oxyethylene has some limitations, such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for Perfluoro(pentadecaoxypropylene)oxyethylene research, including the development of new synthesis methods, the exploration of new applications in biomedicine and electronics, and the investigation of the mechanism of action. The development of new synthesis methods can lead to the production of Perfluoro(pentadecaoxypropylene)oxyethylene with improved properties, such as higher molecular weight and better biocompatibility. The exploration of new applications can lead to the discovery of new uses for Perfluoro(pentadecaoxypropylene)oxyethylene in various fields. The investigation of the mechanism of action can lead to a better understanding of how Perfluoro(pentadecaoxypropylene)oxyethylene interacts with biological systems and can lead to the development of new drugs and therapies.
Synthesemethoden
Perfluoro(pentadecaoxypropylene)oxyethylene can be synthesized by the polymerization of perfluoroalkoxyethylene oxide (PFEO) using various catalysts. The most commonly used catalysts are trifluoromethanesulfonic acid (TFMSA) and potassium hydroxide (KOH). The polymerization can be carried out in various solvents, such as dichloromethane, acetonitrile, and toluene. The molecular weight of Perfluoro(pentadecaoxypropylene)oxyethylene can be controlled by adjusting the reaction conditions, such as temperature, reaction time, and monomer concentration.
Wissenschaftliche Forschungsanwendungen
Perfluoro(pentadecaoxypropylene)oxyethylene has a wide range of applications in scientific research, including biomedical imaging, drug delivery, and tissue engineering. Perfluoro(pentadecaoxypropylene)oxyethylene is widely used as a contrast agent in magnetic resonance imaging (MRI) due to its high stability and biocompatibility. Perfluoro(pentadecaoxypropylene)oxyethylene can also be used as a drug carrier for various drugs, such as anticancer drugs, due to its high loading capacity and sustained release properties. Perfluoro(pentadecaoxypropylene)oxyethylene can also be used as a scaffold material for tissue engineering due to its biocompatibility and mechanical properties.
Eigenschaften
CAS-Nummer |
122998-72-5 |
|---|---|
Produktname |
Perfluoro(pentadecaoxypropylene)oxyethylene |
Molekularformel |
C47HF95O15 |
Molekulargewicht |
2610.3 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,41,42,42,43,43,44,44,45,45,46,46,47,47-pentanonacontafluoro-47-(trioxidanylperoxyperoxyperoxyperoxyperoxyperoxy)heptatetracontane |
InChI |
InChI=1S/C47HF95O15/c48-1(49,2(50,51)4(54,55)6(58,59)8(62,63)10(66,67)12(70,71)14(74,75)16(78,79)18(82,83)20(86,87)22(90,91)24(94,95)26(98,99)28(102,103)30(106,107)32(110,111)34(114,115)36(118,119)38(122,123)40(126,127)42(130,131)44(134,135)46(138,139)140)3(52,53)5(56,57)7(60,61)9(64,65)11(68,69)13(72,73)15(76,77)17(80,81)19(84,85)21(88,89)23(92,93)25(96,97)27(100,101)29(104,105)31(108,109)33(112,113)35(116,117)37(120,121)39(124,125)41(128,129)43(132,133)45(136,137)47(141,142)144-146-148-150-152-154-156-157-155-153-151-149-147-145-143/h143H |
InChI-Schlüssel |
RIRVFUKJSNBDFN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(OOOOOOOOOOOOOOO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Kanonische SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(OOOOOOOOOOOOOOO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Andere CAS-Nummern |
122998-72-5 |
Synonyme |
1-(pentanonacontafluoroheptatetracontyl)pentadecaoxidane Freon E 15 Freon E-15 Freon E15 perfluoro(pentadecaoxypropylene)oxyethylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




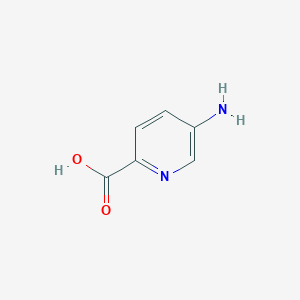
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
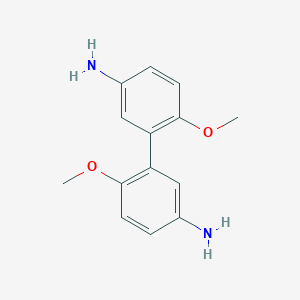
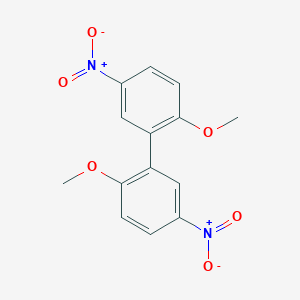
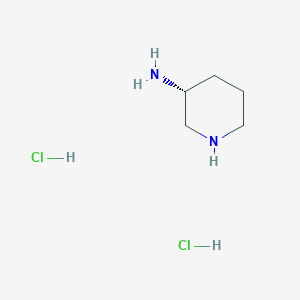

![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)
